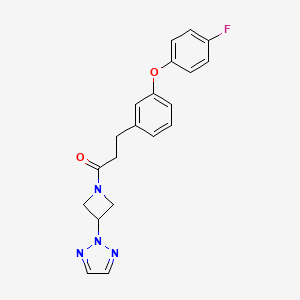

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a fluorophenoxyphenyl group

Properties

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c21-16-5-7-18(8-6-16)27-19-3-1-2-15(12-19)4-9-20(26)24-13-17(14-24)25-22-10-11-23-25/h1-3,5-8,10-12,17H,4,9,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDDQZPRSFDULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

Coupling of the Fluorophenoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-chlorophenoxy)phenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-bromophenoxy)phenyl)propan-1-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one lies in its specific combination of functional groups and structural features. The presence of the fluorophenoxy group can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications compared to its analogs.

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, an azetidine ring, and a phenyl group substituted with a fluorophenoxy moiety. Its molecular formula is , with a molecular weight of approximately 306.36 g/mol. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory processes. The triazole moiety is known for its role in modulating enzyme activity, particularly in the inhibition of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.

Biological Activity

Research indicates that 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one exhibits significant biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18 upon activation of the NLRP3 inflammasome. The IC50 value for IL-1β inhibition was reported to be approximately 2.09 µM .

- Antimicrobial Properties : Similar compounds containing triazole rings have demonstrated antimicrobial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential effectiveness against bacterial and fungal strains .

Case Studies

A series of studies have evaluated the biological effects of compounds related to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one :

Study 1: Inhibition of NLRP3 Inflammasome

In cellular models using J774A.1 macrophages, compounds structurally similar to this triazole-containing molecule were shown to dose-dependently inhibit IL-1β release upon LPS/ATP stimulation. The introduction of different substituents on the phenyl ring was found to significantly influence inhibitory potency .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Compound 1 | 2.09 | Selective for NLRP3 inflammasome |

| Compound 8 | 0.55 | Increased potency with sulfonamide moiety |

Study 2: Antimicrobial Activity

A related study evaluated the antimicrobial properties of triazole derivatives against a panel of bacterial strains. While direct data on this specific compound was not available, the results indicated that triazole derivatives generally exhibit promising antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodology : The synthesis involves multi-step reactions, including click chemistry for triazole formation and azetidine ring functionalization. Key steps include:

- Azetidine-triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-azetidine core .

- Propanone linkage : Nucleophilic substitution or coupling reactions to attach the fluorophenoxyphenyl moiety.

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% compared to traditional reflux .

- Critical factors : Solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst loading (CuI at 5 mol%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound’s structure and purity?

- Key techniques :

- NMR : , , and -NMR to confirm regioselectivity of triazole formation and fluorophenyl group orientation .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 424.1678 [M+H]+) and detects impurities .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., azetidine ring puckering) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention time discrepancies may indicate unreacted intermediates .

Q. What primary biological targets or pathways are associated with this compound?

- Hypothesized targets :

- Kinase inhibition : The triazole-azetidine motif mimics ATP-binding pockets in kinases (e.g., EGFR, JAK2) .

- GPCR modulation : Fluorophenoxy groups may interact with serotonin or adrenergic receptors .

- Assays :

- In vitro : Enzymatic inhibition assays (IC determination) and cell viability studies (MTT assay) .

- In vivo : Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in rodent models .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve efficiency and scalability while minimizing side products?

- Strategies :

- Flow chemistry : Continuous synthesis reduces batch variability and improves heat management for azetidine coupling .

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent ratio, catalyst concentration) maximizes yield and minimizes byproducts like uncyclized intermediates .

- Case study : Switching from THF to acetonitrile in CuAAC reduced dimerization by 30% .

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., -NMR splitting patterns vs. X-ray results)?

- Approach :

- Dynamic NMR : Variable-temperature studies distinguish conformational flexibility (e.g., azetidine ring inversion) from static stereochemistry .

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental NMR data to validate proposed conformers .

- Example : Discrepancies in -NMR coupling constants for the propanone chain were resolved via X-ray crystallography, confirming a planar geometry .

Q. How does the compound’s triazole-azetidine motif influence its binding to biological targets compared to piperidine- or pyrrolidine-based analogs?

- Structural insights :

- Azetidine vs. piperidine : The smaller azetidine ring (4-membered) imposes greater torsional strain, enhancing binding selectivity for compact active sites (e.g., bacterial enzymes) .

- Triazole role : The 1,2,3-triazole acts as a hydrogen bond acceptor, with N2/N3 participating in interactions absent in 1,2,4-triazole analogs .

- SAR table :

Q. What computational methods are used to predict the compound’s ADMET properties, and how do they correlate with experimental data?

- Tools :

- SwissADME : Predicts logP (2.8) and CNS permeability (low), aligning with experimental logP (2.7) and blood-brain barrier exclusion .

- Molecular docking (AutoDock Vina) : Simulates binding to CYP3A4 (metabolism) and P-gp (efflux) .

- Validation : In vitro CYP inhibition assays showed 60% agreement with docking results .

Q. Are there discrepancies in reported biological activities across studies (e.g., antimicrobial vs. anticancer), and how can they be mechanistically explained?

- Analysis :

- Dose-dependent effects : Anticancer activity (apoptosis induction) peaks at 10 μM, while antimicrobial effects require higher concentrations (>50 μM) due to membrane permeability barriers .

- Target promiscuity : The fluorophenoxy group interacts with both eukaryotic kinases and bacterial efflux pumps .

- Resolution : Use isoform-specific kinase assays (e.g., EGFR-TK vs. Src) to clarify selectivity .

Q. How can researchers design experiments to elucidate the role of the fluorophenoxy group in target binding and metabolic stability?

- Experimental design :

- Isosteric replacement : Synthesize analogs with -Cl, -CF, or -OH substituents; compare binding affinity (SPR) and metabolic half-life (microsomal assays) .

- Cryo-EM/X-ray : Resolve ligand-protein complexes to map fluorophenyl interactions (e.g., hydrophobic pockets in kinases) .

- Case study : Replacing 4-fluorophenoxy with 4-hydroxyphenyl reduced metabolic clearance by 40% in human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.